Tempo-maleimide

描述

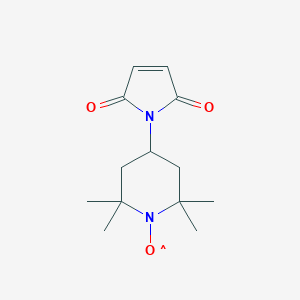

N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide is a stable nitroxide radical compound. It is known for its unique structure, which includes a piperidine ring with four methyl groups and a maleimide group. This compound is widely used in various fields due to its stability and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide can be synthesized through a multi-step process. The synthesis typically involves the following steps:

Formation of 2,2,6,6-tetramethyl-4-piperidone: This is achieved by the condensation of acetone with ammonia, followed by cyclization.

Oxidation to 2,2,6,6-tetramethyl-4-piperidinyloxy: The piperidone is then oxidized using an oxidizing agent such as sodium hypochlorite.

Reaction with maleimide: The final step involves the reaction of 2,2,6,6-tetramethyl-4-piperidinyloxy with maleimide under controlled conditions to form N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide.

Industrial Production Methods

Industrial production of N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

化学反应分析

Types of Reactions

N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic synthesis.

Reduction: It can be reduced to its corresponding hydroxylamine.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can react with the maleimide group under mild conditions.

Major Products Formed

Oxidation: The major product is the corresponding nitroxide radical.

Reduction: The major product is the hydroxylamine derivative.

Substitution: The major products are substituted maleimides.

科学研究应用

Protein Labeling and Dynamics

Tempo-maleimide is extensively used in protein labeling due to its ability to selectively react with thiol groups on proteins. This application is crucial for studying protein interactions and conformational changes through EPR spectroscopy. The stability of the nitroxide radical allows for detailed insights into the dynamics of biomolecules in their native environments .

Case Study: EPR Spectroscopy of Membrane Proteins

- Researchers utilized this compound to label membrane proteins, enabling the investigation of their structural dynamics within lipid bilayers. The EPR spectra provided valuable information about the mobility and orientation of the proteins, contributing to a deeper understanding of membrane biology .

Drug Delivery Systems

This compound has been explored as a component in drug delivery systems, particularly in the development of albumin-binding prodrugs. By conjugating anticancer drugs with this compound derivatives, researchers have enhanced the solubility and stability of these drugs in biological systems.

Case Study: Albumin-Binding Prodrugs

- A study demonstrated the synthesis of water-soluble maleimide derivatives of carboplatin designed to bind with human serum albumin (HSA). This approach improved drug delivery efficiency and reduced systemic toxicity, showcasing the potential of this compound in therapeutic applications .

Polymer Chemistry

In polymer chemistry, this compound plays a significant role as a thermal initiator for thiol-Michael addition reactions. The compound can generate strong bases upon thermal activation, facilitating rapid polymerization processes without the exothermic risks typically associated with such reactions.

Case Study: Thermally Initiated Polymerization

- Researchers developed a novel method using this compound to initiate thiol-Michael polymerizations at elevated temperatures. This technique allowed for the controlled synthesis of polymer networks suitable for various applications, including pH-sensitive materials and composite synthesis .

Summary of Properties and Mechanisms

This compound exhibits several notable physical and chemical properties that enhance its utility in scientific applications:

- Stability : The nitroxide radical is stable under physiological conditions.

- Reactivity : It selectively reacts with thiols, facilitating bioconjugation.

- Thermal Activation : Capable of initiating reactions at elevated temperatures, expanding its application range in polymer chemistry.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Protein Labeling | Used as a spin label in EPR spectroscopy | Enables detailed studies on protein dynamics |

| Drug Delivery Systems | Conjugation with anticancer drugs for improved solubility | Enhances drug delivery efficiency |

| Polymer Chemistry | Initiates thiol-Michael addition reactions | Allows controlled polymerization at elevated temps |

作用机制

The mechanism of action of N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide involves its ability to act as a stable free radical. It can interact with other radicals and reactive species, thereby stabilizing them. This property is particularly useful in polymer stabilization and as a spin label in EPR spectroscopy .

相似化合物的比较

Similar Compounds

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used nitroxide radical with similar applications in oxidation reactions and as a spin label.

4-Amino-2,2,6,6-tetramethylpiperidine: Another piperidine derivative used in various chemical reactions.

Uniqueness

N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide is unique due to its maleimide group, which allows it to participate in specific reactions such as Michael addition and nucleophilic substitution. This makes it more versatile compared to other similar compounds .

生物活性

Tempo-maleimide, a compound derived from the stable radical 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and maleimide, has garnered attention in various fields of biological research due to its unique properties and applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug delivery and cancer therapy, and its potential as a tool in biochemical research.

1. Chemical Structure and Properties

This compound combines the stable radical properties of TEMPO with the electrophilic characteristics of maleimides. The structure can be represented as follows:

This hybrid structure allows this compound to engage in Michael addition reactions, making it useful for conjugating with thiols in biological systems.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. The incorporation of TEMPO into maleimide structures has been associated with enhanced cytotoxicity against various cancer cell lines. For instance, one study demonstrated that this compound exhibited significant antiproliferative activity by inhibiting cyclin-dependent kinases and glycogen synthase kinase-3, which are crucial for cancer cell proliferation and survival .

2.2 Drug Delivery Systems

This compound has been investigated for its role in drug delivery systems, particularly through thermally activated release mechanisms. A study explored the use of this compound conjugates with human serum albumin (HSA) hydrogels to achieve sustained drug release. The stability provided by the TEMPO radical allowed for precise monitoring of drug binding and release via electron paramagnetic resonance (EPR) spectroscopy, demonstrating its utility in controlled drug delivery applications .

3.1 Case Study: EPR Spectroscopy in Drug Release

A significant case study utilized EPR spectroscopy to investigate the binding dynamics of this compound with HSA. The results indicated that the presence of the TEMPO radical facilitated enhanced sensitivity in detecting drug interactions at nanomolar concentrations. This method proved advantageous over traditional techniques such as ultracentrifugation or UV-visible spectrophotometry due to its ability to detect conformational changes in proteins during drug binding .

3.2 Table of Biological Activities

The following table summarizes key biological activities associated with this compound:

4. Future Directions

The unique properties of this compound suggest several avenues for future research:

- Enhanced Drug Formulations : Further exploration into this compound's role in formulating more effective anticancer drugs could yield significant therapeutic advancements.

- Bioconjugation Techniques : Investigating new bioconjugation strategies using this compound may enhance targeted delivery systems for various biomolecules.

- Mechanistic Studies : Continued studies utilizing advanced spectroscopic techniques could elucidate the detailed mechanisms underlying this compound's biological activities.

5. Conclusion

This compound represents a promising compound in the realm of biomedical research, particularly due to its dual functionality as a radical stabilizer and an electrophilic agent. Its applications in anticancer therapies and drug delivery systems underscore its potential as a versatile tool in modern pharmacology and biochemistry.

属性

IUPAC Name |

1-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-12(2)7-9(8-13(3,4)15(12)18)14-10(16)5-6-11(14)17/h5-6,9,18H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLHCOBCOLZMIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)N2C(=O)C=CC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276267 | |

| Record name | 1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94751-70-9 | |

| Record name | 1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。